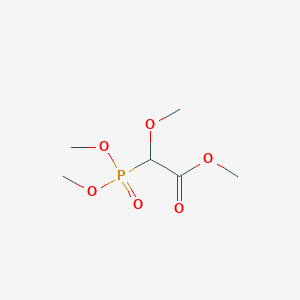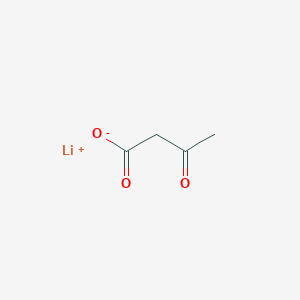
sec-Butylamine, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butylamine, acetate: is an organic compound that belongs to the class of amines. It is a derivative of sec-butylamine, which is an isomeric amine of butane. sec-Butylamine is characterized by its chiral nature, meaning it can exist in two enantiomeric forms. The acetate form is typically used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation: Another method involves the hydrogenation of sec-butyl nitrile using a catalyst such as Raney nickel or palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, sec-butylamine is often produced by the catalytic hydrogenation of sec-butyl nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst.
Amination of sec-Butyl Chloride: Another industrial method involves the amination of sec-butyl chloride with ammonia or an amine under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: sec-Butylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: sec-Butylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated butylamines and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pesticides: sec-Butylamine is used in the synthesis of pesticides such as bromacil.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Research: sec-Butylamine is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry:
Polymer Production: sec-Butylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: sec-Butylamine can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.
Metabolic Pathways: It can interfere with metabolic pathways by altering the activity of key enzymes involved in metabolism.
Comparaison Avec Des Composés Similaires
n-Butylamine: A straight-chain isomer of butylamine with different chemical properties.
tert-Butylamine: A branched isomer with a tertiary amine structure.
Isobutylamine: Another branched isomer with a different arrangement of carbon atoms.
Uniqueness:
Chirality: sec-Butylamine is unique due to its chiral nature, allowing it to exist in two enantiomeric forms.
Reactivity: The secondary amine structure of sec-butylamine gives it distinct reactivity compared to its isomers.
Propriétés
Numéro CAS |
15105-29-0 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-aminobutyl acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7)4-9-5(2)8/h6H,3-4,7H2,1-2H3 |
Clé InChI |
SCDHRSUWYYPXAY-UHFFFAOYSA-N |
SMILES |
CCC(C)N.CC(=O)O |
SMILES canonique |
CCC(COC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)


![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)







